molecular formula C13H19NO B11896277 8-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline

8-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11896277
M. Wt: 205.30 g/mol
InChI Key: ILRHKOFQQFIGBK-UHFFFAOYSA-N
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Description

8-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their structural complexity and biological significance. The presence of an ethoxy group at the eighth position and an ethyl group at the second position of the tetrahydroisoquinoline ring system makes this compound unique.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline typically involves the hydrogenation of isoquinoline derivatives. A common method includes the use of palladium or platinum catalysts under hydrogen gas. The reaction is carried out in a high-pressure reactor with specific conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent quality and yield. The catalysts used are often supported on inert materials to enhance their activity and longevity .

Chemical Reactions Analysis

Types of Reactions: 8-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted tetrahydroisoquinolines .

Scientific Research Applications

8-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including neuroprotective and anti-inflammatory effects.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as neuroprotection or anti-inflammation. The exact pathways involved are still under investigation, but it is believed that the compound may influence neurotransmitter systems and inflammatory pathways .

Comparison with Similar Compounds

  • 1,2,3,4-Tetrahydroisoquinoline
  • 8-Ethyl-1,2,3,4-tetrahydroisoquinoline
  • 2-Ethyl-1,2,3,4-tetrahydroisoquinoline

Comparison: 8-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both ethoxy and ethyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for research .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

8-ethoxy-2-ethyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C13H19NO/c1-3-14-9-8-11-6-5-7-13(15-4-2)12(11)10-14/h5-7H,3-4,8-10H2,1-2H3

InChI Key

ILRHKOFQQFIGBK-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2=C(C1)C(=CC=C2)OCC

Origin of Product

United States

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